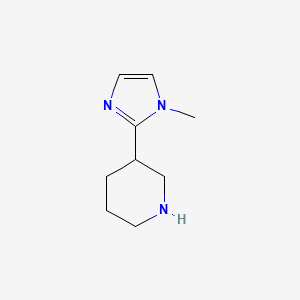

3-(1-methyl-1H-imidazol-2-yl)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(1-methylimidazol-2-yl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-12-6-5-11-9(12)8-3-2-4-10-7-8/h5-6,8,10H,2-4,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVXNSQHRUUOLPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C2CCCNC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of 3 1 Methyl 1h Imidazol 2 Yl Piperidine

Primary Synthetic Routes for the Core Structure

The synthesis of 3-(1-methyl-1H-imidazol-2-yl)piperidine can be approached through several strategic disconnections. The primary routes involve either the initial formation of the piperidine (B6355638) and imidazole (B134444) rings followed by their coupling, or the construction of one ring onto a pre-existing, functionalized version of the other.

Strategies for the Construction of the Piperidine Ring System

The piperidine ring is a prevalent structural motif in a vast number of natural products and pharmaceutical agents. researchgate.net Its synthesis is a well-established field, with catalytic hydrogenation of pyridine precursors and intramolecular cyclization of acyclic amines being two of the most powerful and versatile strategies.

Catalytic hydrogenation of the corresponding pyridine derivative, 3-(1-methyl-1H-imidazol-2-yl)pyridine, represents the most direct route to the target piperidine core. This transformation involves the saturation of the aromatic pyridine ring with hydrogen, typically in the presence of a metal catalyst.

A variety of heterogeneous and homogeneous catalysts have been developed for this purpose. Heterogeneous catalysts are often preferred in industrial settings due to their ease of separation and recyclability. nih.gov Common catalysts include transition metals such as rhodium (Rh), nickel (Ni), and platinum (Pt) supported on materials like carbon or alumina. nih.govgoogle.com For instance, a supported nickel-based catalyst on aluminum silicate has been shown to achieve a 100% conversion of pyridine bases to piperidine compounds with yields exceeding 95% under high temperature (110-250 °C) and pressure (2.0-10.0 MPa) conditions. google.com

Recent advancements have focused on developing more sustainable and efficient methods that operate under milder conditions. Electrocatalytic hydrogenation, for example, allows for the reduction of pyridines at ambient temperature and pressure. nih.govacs.org Using a carbon-supported rhodium catalyst in an anion-exchange membrane (AEM) electrolyzer, pyridine can be converted to piperidine with a 98% yield. nih.govacs.org This approach avoids the need for high-pressure hydrogen gas and harsh acidic conditions that can lead to corrosion and waste production. nih.gov

| Catalyst System | Precursor | Conditions | Yield | Reference |

| Rh/C | Pyridine | Ambient temp. & pressure, AEM electrolyzer | 98% | nih.govacs.org |

| [RhCp*Cl2]2/KI | N-benzylpyridinium salts | Formic acid/triethylamine | High | dicp.ac.cn |

| Ni/Al2O3.SiO2 | Pyridine base | 110-250 °C, 2.0-10.0 MPa H2 | >95% | google.com |

| γ-Mo2N | Pyridine | DFT study | N/A | scholaris.ca |

This table summarizes various catalytic systems for the hydrogenation of pyridine derivatives to form the piperidine ring.

An alternative to the reduction of pre-formed aromatic rings is the construction of the piperidine ring from a suitably functionalized acyclic precursor through intramolecular cyclization. This approach offers a high degree of control over the stereochemistry of the final product. nih.gov The key challenge lies in achieving the desired regioselectivity for the 6-membered ring. nih.gov

Various methods can initiate the ring-closing reaction, including metal-catalyzed cyclizations, radical cyclizations, and electrophilic cyclizations. nih.govbeilstein-journals.org For example, palladium-catalyzed enantioselective 6-exo aza-Heck cyclization has been utilized to form piperidine rings. nih.gov Another approach involves the intramolecular C–H amination of N-fluoride amides, catalyzed by copper complexes, which can effectively produce piperidines. acs.org The mechanism of these reactions is complex and can involve single-electron transfer (SET) steps followed by ring closure. acs.org

| Cyclization Type | Substrate Type | Catalyst/Reagent | Key Feature | Reference |

| Aza-Heck Cyclization | Unsaturated amines | Palladium complexes | Enantioselective 6-exo cyclization | nih.gov |

| Hydride Transfer | Alkene-bearing amides | N/A | Sensitive to water | nih.gov |

| C–H Amination | N-fluoride amides | Copper complexes | Can form 6-membered rings | acs.org |

| Electroreductive | Imine and dihaloalkane | Cathode | Efficient in flow microreactor | beilstein-journals.org |

This table outlines different intramolecular cyclization strategies for the synthesis of the piperidine ring.

Methods for the Formation of the Imidazole Moiety

The Debus-Radziszewski imidazole synthesis is a foundational multi-component reaction that combines a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine. wikipedia.orgtandfonline.com To obtain the 1-methyl-imidazole moiety, methylamine would be used in place of ammonia. This one-pot synthesis is commercially used for producing various imidazoles. wikipedia.org

Another prominent method is the van Leusen imidazole synthesis , which involves the reaction of aldimines with tosylmethyl isocyanide (TosMIC). tandfonline.com This reaction is particularly useful for creating 1,5-disubstituted imidazoles. Other strategies include three-component one-pot syntheses using a diketone, an aromatic aldehyde, and ammonium acetate with various catalysts. tandfonline.com More recent methods have explored the synthesis of imidazoles from ketones and amines under oxidative conditions, either chemically or electrochemically. google.com

| Synthesis Method | Key Reactants | Product Type | Reference |

| Debus-Radziszewski | 1,2-Dicarbonyl, aldehyde, primary amine | N-substituted imidazoles | wikipedia.orgtandfonline.compharmaguideline.com |

| van Leusen | Aldimine, tosylmethyl isocyanide (TosMIC) | 1,5-disubstituted imidazoles | tandfonline.com |

| Three-component | Diketone, aldehyde, ammonium acetate | 2,4,5-trisubstituted imidazoles | tandfonline.com |

| Wallach Synthesis | N,N'-disubstituted oxamide, POCl3 | 1,2-disubstituted chloroimidazoles | pharmaguideline.com |

This table compares common synthetic methods for the formation of the imidazole ring.

Intermolecular Coupling Reactions to Assemble the Imidazole and Piperidine Units

Once the individual heterocyclic rings are synthesized with appropriate functional groups, the final step is to connect them. For 3-(1-methyl-1H-imidazol-2-yl)piperidine, this involves forming a carbon-carbon bond between the C2 position of the imidazole and the C3 position of the piperidine. However, a more common and synthetically feasible approach involves coupling a pre-formed piperidine nucleophile with an electrophilic imidazole derivative.

Nucleophilic substitution is a direct and powerful method for coupling the two heterocyclic units. This strategy typically involves the reaction of a piperidine derivative, acting as a nucleophile, with an imidazole ring that has been rendered electrophilic at the C2 position by a suitable leaving group.

One potential pathway involves activating the imidazole moiety by converting it into a 3-N-substituted imidazolium salt. google.com This activation significantly enhances the reactivity of the 2-position toward nucleophiles. google.com A leaving group at the C2 position (e.g., a halogen or sulfonate) on this activated imidazolium salt could then be displaced by a piperidine nucleophile.

Alternatively, a functionalized piperidine can be coupled with a pre-formed imidazole. For example, a synthetic route could involve the nucleophilic substitution of a piperidine onto a 2-benzylimidazole derivative. ijirset.com In the context of the target molecule, a plausible route would involve the reaction of piperidine with a 2-halo-1-methylimidazole. The nucleophilicity of piperidine is significantly higher than that of imidazole, making it a competent nucleophile for such coupling reactions. researchgate.net

Another related approach involves the nucleophilic aromatic substitution (SNA_r) reaction. For instance, a piperidine derivative can displace a fluorine atom from a nitrobenzene ring, which is later converted into a benzimidazole (B57391). mdpi.comnih.gov This principle could be adapted for the target molecule, where a suitably activated 2-substituted-1-methylimidazole undergoes substitution with a piperidine nucleophile or an organometallic piperidine derivative.

In-depth Analysis of Advanced Synthetic Methodologies for 3-(1-methyl-1H-imidazol-2-yl)piperidine Remains Elusive in Scientific Literature

The synthesis of substituted piperidines and imidazoles is a well-established field in organic chemistry, with a vast array of methodologies. However, the specific combination and linkage found in 3-(1-methyl-1H-imidazol-2-yl)piperidine appear to be a less explored area of chemical space. Consequently, a detailed discussion of condensation reactions, specific catalytic systems, and strategic functionalization, as outlined in the requested article structure, cannot be substantiated with concrete, published research findings for this exact compound.

Postulated Synthetic Pathways and General Approaches

While specific literature is lacking, the synthesis of 3-(1-methyl-1H-imidazol-2-yl)piperidine can be hypothetically approached through established methods for constructing imidazole and piperidine rings.

One potential strategy involves the formation of the 1-methyl-1H-imidazole ring onto a pre-existing 3-aminopiperidine derivative. This could theoretically be achieved through a multi-step sequence starting from a protected 3-aminopiperidine, which is then elaborated to form the imidazole ring.

Alternatively, a strategy could involve the coupling of a pre-formed 1-methyl-1H-imidazole moiety with a suitable piperidine precursor. For instance, a nucleophilic substitution reaction between a piperidine derivative and a reactive imidazole species could be envisioned.

Catalytic Systems in Related Syntheses

In the broader context of synthesizing similar heterocyclic scaffolds, various catalytic systems are commonly employed.

Transition Metal-Catalyzed Processes: Palladium, copper, and rhodium catalysts are frequently used for cross-coupling reactions to form C-C and C-N bonds, which are crucial for linking heterocyclic fragments. nih.gov For instance, Buchwald-Hartwig amination or Suzuki coupling reactions are standard methods for joining aromatic and heteroaromatic rings.

Organocatalytic Approaches: Organocatalysis has emerged as a powerful tool in asymmetric synthesis, and it is plausible that chiral organocatalysts could be employed to synthesize enantiomerically enriched derivatives of similar piperidine-containing compounds. nih.gov

Base-Mediated Reactions: Many condensation and cyclization reactions in heterocyclic synthesis are promoted by bases. These can range from common inorganic bases like potassium carbonate to stronger organic bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

Functionalization of the Piperidine Ring

The strategic functionalization of the piperidine ring is a key aspect of medicinal chemistry to modulate the pharmacological properties of a molecule. While no specific examples exist for 3-(1-methyl-1H-imidazol-2-yl)piperidine, general methods for piperidine modification are well-documented.

Modifications and Substitutions: The secondary amine of the piperidine ring is a common site for modification. N-alkylation, N-acylation, and reductive amination are routine transformations to introduce a wide variety of substituents. Functionalization of the carbon atoms of the piperidine ring is more challenging but can be achieved through various methods, including lithiation followed by reaction with an electrophile, or through transition metal-catalyzed C-H activation. nih.gov

While the user's request for a detailed article on the advanced synthetic methodologies of 3-(1-methyl-1H-imidazol-2-yl)piperidine is scientifically pertinent, the current body of published research does not provide the specific data required for such an in-depth analysis. The synthesis and functionalization of this particular compound remain an area with limited exploration in the public domain. Future research may shed light on efficient synthetic routes and the chemical reactivity of this scaffold, which would enable a more comprehensive review.

Strategic Functionalization and Derivatization of the 3-(1-methyl-1H-imidazol-2-yl)piperidine Scaffold

Chemical Derivatizations of the Imidazole Ring

The imidazole ring of 3-(1-methyl-1H-imidazol-2-yl)piperidine is a key site for chemical modification, allowing for the synthesis of a diverse range of analogues with potentially modulated properties. Various strategies can be employed to functionalize the imidazole moiety, primarily targeting the carbon atoms of the heterocyclic ring.

One powerful technique for introducing substituents at the C2 position of an imidazole ring is through directed lithiation. This method involves the deprotonation of a protected 1-(benzyloxy)imidazole with a strong base like n-butyllithium, creating a nucleophilic anion at the C2 position. This anion can then react with a variety of electrophiles to introduce carbon, halogen, silicon, or sulfur substituents. Subsequent debenzylation yields the 2-substituted 1-hydroxyimidazoles, which can be further deoxygenated to provide 2-substituted imidazoles nih.gov. While this specific methodology is for 1-hydroxyimidazoles, the principle of directed lithiation at the C2 position is a well-established strategy for functionalizing the imidazole core.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are also highly effective for the derivatization of the imidazole ring. These reactions typically involve the coupling of a halogenated imidazole precursor with a boronic acid in the presence of a palladium catalyst and a base. This approach is versatile for forming carbon-carbon bonds and introducing aryl or heteroaryl substituents onto the imidazole ring. The use of N-heterocyclic carbene (NHC)-palladium complexes as catalysts has been shown to be effective for the Suzuki-Miyaura coupling of aryl sulfonates with arylboronic acids, offering an alternative to traditional methods acs.org. Such catalytic systems can be applied to appropriately substituted imidazole precursors to generate a library of derivatives.

Furthermore, nitration of the imidazole ring can be achieved, as demonstrated by the nitration of 2-methylimidazole to yield the 5-nitro derivative wikipedia.org. This nitro group can then serve as a handle for further chemical transformations, such as reduction to an amino group, which can be subsequently derivatized.

The following table summarizes various potential derivatizations of the imidazole ring based on established chemical transformations of imidazole and its derivatives.

| Position on Imidazole Ring | Derivatization Reaction | Reagents and Conditions | Potential Substituents Introduced |

| C2 | Directed Lithiation | 1. n-Butyllithium 2. Electrophile (e.g., R-X, RXC(O)R') | Alkyl, Aryl, Halogen, Silyl, Thioether |

| C4/C5 | Halogenation | N-Halosuccinimide (NBS, NCS) | Bromo, Chloro |

| C4/C5 | Nitration | Nitrating agents (e.g., HNO₃/H₂SO₄) | Nitro (-NO₂) |

| C2, C4, or C5 | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | Aryl, Heteroaryl |

| C2, C4, or C5 | Heck Coupling | Alkene, Pd catalyst, Base | Alkenyl |

| C2, C4, or C5 | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Alkynyl |

Incorporation and Variation of Linker and Spacer Groups

The incorporation of linker and spacer groups between the piperidine and imidazole moieties, or extending from either ring, is a common strategy in medicinal chemistry to explore the spatial requirements of biological targets and to modify the physicochemical properties of a molecule. In the context of 3-(1-methyl-1H-imidazol-2-yl)piperidine, linkers can be introduced to connect the core scaffold to other functional groups or pharmacophores.

One approach involves the synthesis of derivatives where a linker is attached to the piperidine nitrogen. For instance, piperidine-containing scaffolds have been modulated by conjugating various moieties through different linker lengths and compositions nih.gov. A common method to achieve this is through N-alkylation or N-acylation of the piperidine nitrogen with a bifunctional linker that possesses a reactive group at the other end for subsequent coupling.

The imidazole ring also provides a point of attachment for linkers. For example, the synthesis of 3-(imidazol-1-ylmethyl)piperidine sulfonamides demonstrates the use of a methylene (B1212753) group as a simple linker connecting the imidazole and piperidine rings nih.gov. The length and flexibility of such linkers can be systematically varied. For instance, instead of a direct bond at the 2-position of the imidazole, a longer alkyl or ether chain could be introduced.

The table below illustrates potential linker and spacer variations that could be applied to the 3-(1-methyl-1H-imidazol-2-yl)piperidine scaffold.

| Attachment Point | Linker Type | Synthetic Strategy | Example Linker Structures |

| Piperidine Nitrogen | Alkyl Chain | Reductive amination or N-alkylation with haloalkyl-functionalized group | -(CH₂)n-X (X = functional group) |

| Piperidine Nitrogen | Amide | Acylation with a dicarboxylic acid monoester followed by amide coupling | -C(O)-(CH₂)n-COOH |

| Imidazole C2-position | Alkyl Chain | Cross-coupling with a bifunctional alkyl halide or boronic acid | -(CH₂)n-Y (Y = functional group) |

| Imidazole N1-position (of a demethylated analogue) | Alkyl Ether | Williamson ether synthesis with a haloalkoxy-functionalized group | -(CH₂)n-O-(CH₂)m-Z (Z = functional group) |

Stereoselective Synthetic Approaches for 3-(1-methyl-1H-imidazol-2-yl)piperidine Analogues

The presence of a stereocenter at the 3-position of the piperidine ring in 3-(1-methyl-1H-imidazol-2-yl)piperidine means that it can exist as a pair of enantiomers. The development of stereoselective synthetic methods is crucial for obtaining enantiomerically pure analogues, which is often a requirement for pharmacological studies.

A number of strategies for the enantioselective synthesis of 3-substituted piperidines have been developed. One such approach involves the rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with a pyridine precursor, leading to 3-substituted tetrahydropyridines with high enantioselectivity nih.govacs.org. Subsequent reduction of the tetrahydropyridine affords the desired enantioenriched 3-substituted piperidine nih.govacs.org. This method could be adapted for the synthesis of 3-(1-methyl-1H-imidazol-2-yl)piperidine by using an appropriately functionalized 1-methyl-1H-imidazol-2-yl boronic acid or a related organometallic reagent.

Another strategy involves the use of chiral auxiliaries. Commercially available chiral amines can be used to construct the piperidine ring in a stereocontrolled manner. For example, a nitroalkene/amine/enone condensation can be employed to produce N-benzyl-piperidines with good stereoselectivity researchgate.net. The chiral auxiliary can then be cleaved under mild conditions to yield the enantiomerically enriched NH-piperidine, which can be subsequently N-methylated and coupled with the imidazole moiety.

Furthermore, chiral oxazolopiperidone lactams, derived from chiral amino alcohols, serve as versatile intermediates for the enantioselective synthesis of a wide array of substituted piperidines researchgate.net. These lactams allow for the introduction of substituents at various positions of the piperidine ring in a regio- and stereocontrolled fashion.

The following table outlines some of the key stereoselective synthetic strategies applicable to the synthesis of chiral 3-substituted piperidine analogues.

| Stereoselective Strategy | Key Transformation | Chiral Source | Potential Application to Target Scaffold |

| Asymmetric Catalysis | Rh-catalyzed asymmetric reductive Heck reaction | Chiral phosphine ligand | Coupling of a pyridine precursor with a 1-methyl-1H-imidazol-2-yl boronic acid derivative |

| Chiral Auxiliary | Diastereoselective cyclization | Chiral amine | Construction of the piperidine ring followed by removal of the auxiliary |

| Chiral Pool Synthesis | Starting from enantiopure precursors | Chiral amino acids or other natural products | Multi-step synthesis utilizing a commercially available chiral building block |

| Enzymatic Resolution | Kinetic resolution of a racemic intermediate | Lipase or other hydrolase | Separation of enantiomers of a key piperidine intermediate |

Comprehensive Spectroscopic and Analytical Characterization of 3 1 Methyl 1h Imidazol 2 Yl Piperidine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For a compound like 3-(1-methyl-1H-imidazol-2-yl)piperidine, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR techniques would be employed to unambiguously assign all proton and carbon signals and confirm the connectivity of the atoms.

Proton NMR (¹H NMR) for Structural Elucidation and Proton Assignment

The ¹H NMR spectrum would provide crucial information about the chemical environment of the protons in the molecule. The piperidine (B6355638) ring protons would typically appear in the aliphatic region (δ 1.5-3.5 ppm), while the imidazole (B134444) ring protons would be found in the aromatic region (δ 6.5-7.5 ppm). The N-methyl group on the imidazole ring would present as a sharp singlet, likely around δ 3.5-4.0 ppm.

The multiplicity of the signals (singlet, doublet, triplet, multiplet) would reveal the number of adjacent protons, aiding in the assignment of the piperidine ring protons. For instance, the proton at the C3 position of the piperidine ring, being adjacent to both the imidazole ring and other piperidine protons, would likely appear as a complex multiplet.

Hypothetical ¹H NMR Data for 3-(1-methyl-1H-imidazol-2-yl)piperidine

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Imidazole H-4/H-5 | 6.8 - 7.2 | d, d |

| N-CH₃ (Imidazole) | 3.6 | s |

| Piperidine H-2ax, H-6ax | 2.9 - 3.1 | m |

| Piperidine H-2eq, H-6eq | 3.2 - 3.4 | m |

| Piperidine H-3 | 2.7 - 2.9 | m |

| Piperidine H-4ax, H-5ax | 1.6 - 1.8 | m |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbon atom of the imidazole ring attached to the piperidine ring (C2) would be significantly downfield due to the electron-withdrawing effect of the two nitrogen atoms. The other imidazole carbons would also appear in the aromatic region. The piperidine carbons would be observed in the aliphatic region, and the N-methyl carbon would be a distinct signal in the upfield region.

Hypothetical ¹³C NMR Data for 3-(1-methyl-1H-imidazol-2-yl)piperidine

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Imidazole C-2 | 145 - 150 |

| Imidazole C-4 | 125 - 130 |

| Imidazole C-5 | 120 - 125 |

| N-CH₃ (Imidazole) | 30 - 35 |

| Piperidine C-2 | 50 - 55 |

| Piperidine C-3 | 35 - 40 |

| Piperidine C-4 | 25 - 30 |

| Piperidine C-5 | 25 - 30 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To confirm the assignments made from 1D NMR spectra, several 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule, primarily helping to trace the connectivity of the protons within the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This would be critical in confirming the connection between the C3 of the piperidine ring and the C2 of the imidazole ring, as well as the position of the methyl group on the imidazole nitrogen.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

HRMS would be used to determine the exact mass of the molecular ion of 3-(1-methyl-1H-imidazol-2-yl)piperidine with high precision. This accurate mass measurement allows for the calculation of the elemental formula, confirming the expected composition of C₉H₁₅N₃.

Hypothetical HRMS Data for 3-(1-methyl-1H-imidazol-2-yl)piperidine

| Ion | Calculated m/z |

|---|

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique would be used to assess the purity of a synthesized sample of 3-(1-methyl-1H-imidazol-2-yl)piperidine. The retention time from the LC would be characteristic of the compound under specific chromatographic conditions, and the mass spectrum obtained would confirm its identity by showing the expected molecular ion peak.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, such as stretching and bending, at specific frequencies that are characteristic of the bonds present. The IR spectrum of 3-(1-methyl-1H-imidazol-2-yl)piperidine is expected to exhibit a combination of the characteristic absorption bands associated with its constituent piperidine and 1-methyl-imidazole rings.

The piperidine ring, a saturated secondary amine, typically displays a characteristic N-H stretching vibration in the region of 3350-3310 cm⁻¹. However, in the case of a tertiary amine like the N-methylated piperidine analogue, this peak would be absent. The C-H stretching vibrations of the methylene (B1212753) (CH₂) groups in the piperidine ring are expected to appear in the 2950-2850 cm⁻¹ region. Furthermore, C-H bending vibrations for these groups are typically observed around 1480-1440 cm⁻¹.

The 1-methyl-imidazole ring contributes several distinct signals to the IR spectrum. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹. The C=N and C=C stretching vibrations within the imidazole ring give rise to a series of characteristic absorption bands in the fingerprint region, typically between 1600 cm⁻¹ and 1450 cm⁻¹. The C-N stretching vibrations within the ring and involving the piperidine substituent would also be found in the fingerprint region. The presence of the methyl group on the imidazole nitrogen is confirmed by C-H stretching and bending vibrations.

By analyzing the IR spectrum of a synthesized sample of 3-(1-methyl-1H-imidazol-2-yl)piperidine and comparing the observed absorption bands with established correlation tables and spectra of related compounds like piperidine and 1-methyl-imidazole, the presence of the key functional groups can be confirmed. chemicalbook.comnist.gov

Table 1: Expected Infrared (IR) Absorption Bands for 3-(1-methyl-1H-imidazol-2-yl)piperidine

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H (piperidine CH₂) | Stretching | 2950-2850 |

| C-H (imidazole ring) | Stretching | > 3000 |

| C-H (N-CH₃) | Stretching | ~2820-2780 |

| C=N, C=C (imidazole ring) | Stretching | 1600-1450 |

| C-H (piperidine CH₂) | Bending | 1480-1440 |

| C-N | Stretching | Fingerprint Region |

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental analytical technique that determines the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a pure compound. researchgate.net This method is crucial for verifying the empirical and molecular formula of a newly synthesized compound like 3-(1-methyl-1H-imidazol-2-yl)piperidine. The most common method for determining the elemental composition is combustion analysis, where a sample is burned in an excess of oxygen, and the resulting combustion products (carbon dioxide, water, and nitrogen oxides) are collected and quantified. researchgate.net

The molecular formula for 3-(1-methyl-1H-imidazol-2-yl)piperidine is C₁₀H₁₇N₃. Based on the atomic masses of carbon (12.011 u), hydrogen (1.008 u), and nitrogen (14.007 u), the theoretical elemental composition can be calculated. For a synthesized sample to be considered pure, the experimentally determined percentages of carbon, hydrogen, and nitrogen must closely match these theoretical values, typically within a margin of ±0.4%. nih.govcardiff.ac.uk This agreement provides strong evidence for the proposed molecular formula and the successful synthesis of the target compound.

Table 2: Theoretical Elemental Composition of 3-(1-methyl-1H-imidazol-2-yl)piperidine (C₁₀H₁₇N₃)

| Element | Atomic Mass (u) | Number of Atoms | Total Mass (u) | Mass Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 10 | 120.11 | 67.00 |

| Hydrogen (H) | 1.008 | 17 | 17.136 | 9.56 |

| Nitrogen (N) | 14.007 | 3 | 42.021 | 23.44 |

| Total | 179.267 | 100.00 |

X-ray Crystallography for Absolute Structural Determination of Related Analogues

While techniques like IR, NMR, and mass spectrometry provide valuable information about connectivity and functional groups, single-crystal X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of a crystalline compound. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The pattern of diffracted X-rays provides information about the arrangement of atoms within the crystal lattice, allowing for the precise determination of bond lengths, bond angles, and torsional angles.

Although a crystal structure for 3-(1-methyl-1H-imidazol-2-yl)piperidine itself may not be publicly available, the structures of numerous related imidazole and piperidine-containing heterocyclic compounds have been elucidated using this technique. mdpi.comresearchgate.netnih.govmdpi.com These studies serve as important precedents, demonstrating the utility of X-ray crystallography in unambiguously confirming the constitution and stereochemistry of such molecules.

For instance, if a suitable single crystal of an analogue, such as a salt or a co-crystal of 3-(1-methyl-1H-imidazol-2-yl)piperidine, were obtained, X-ray diffraction analysis would provide unequivocal proof of the connectivity between the 1-methyl-imidazole and piperidine rings at the 2- and 3-positions, respectively. It would also reveal the preferred conformation of the piperidine ring (e.g., chair, boat) and the relative orientation of the two heterocyclic rings. The resulting crystal structure would also detail intermolecular interactions, such as hydrogen bonding, which govern the packing of molecules in the solid state. mdpi.com

Table 3: Representative Crystallographic Data for an Imidazole-Containing Heterocyclic Compound

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.5777(9) |

| b (Å) | 9.2885(11) |

| c (Å) | 13.9591(12) |

| α (°) | 90 |

| β (°) | 113.472(3) |

| γ (°) | 90 |

| Volume (ų) | 1376.9(2) |

| Z | 4 |

Data presented is for a related compound, 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine, to illustrate the type of information obtained from an X-ray crystallography experiment. mdpi.com

Computational Chemistry and Theoretical Investigations of 3 1 Methyl 1h Imidazol 2 Yl Piperidine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental characteristics of molecular systems. These methods allow for the accurate prediction of various molecular properties, offering a theoretical framework that complements and guides experimental studies.

Density Functional Theory (DFT) has emerged as a important tool in computational chemistry for investigating the electronic structure of molecules. By utilizing functionals such as B3LYP with a suitable basis set like 6-311++G(d,p), the electronic properties and stability of 3-(1-methyl-1H-imidazol-2-yl)piperidine can be effectively modeled. irjweb.com DFT calculations provide a basis for understanding the distribution of electrons within the molecule, which is fundamental to its chemical behavior. The stability of the molecule can be inferred from the calculated total energy, with lower energy values indicating a more stable structure. For heterocyclic compounds, DFT studies help in understanding the aromaticity of the imidazole (B134444) ring and the conformational preferences of the piperidine (B6355638) ring.

The first step in most computational studies is the optimization of the molecular geometry to find the lowest energy conformation on the potential energy surface. For 3-(1-methyl-1H-imidazol-2-yl)piperidine, this involves determining the most stable arrangement of its atoms in three-dimensional space. The piperidine ring is known to adopt a chair conformation, which minimizes steric strain. bohrium.com The orientation of the 1-methyl-1H-imidazol-2-yl substituent on the piperidine ring, whether axial or equatorial, is a key aspect of the conformational analysis.

Computational methods can systematically explore different possible conformations by rotating the rotatable bonds and calculating the energy of each conformer. The results of such an analysis would likely indicate that the conformer with the bulky imidazolyl group in the equatorial position is more stable due to reduced steric hindrance. nih.gov The optimized geometrical parameters, including bond lengths, bond angles, and dihedral angles, provide a detailed picture of the molecule's three-dimensional structure. mdpi.com

| Bond | Bond Length (Å) |

|---|---|

| C-N (imidazole ring) | 1.38 |

| C=N (imidazole ring) | 1.32 |

| C-C (imidazole ring) | 1.36 |

| C-N (piperidine ring) | 1.47 |

| C-C (piperidine ring) | 1.54 |

| C-H | 1.09 |

| Angle | Bond Angle (°) |

|---|---|

| C-N-C (imidazole ring) | 108.5 |

| N-C-N (imidazole ring) | 110.0 |

| C-C-N (piperidine ring) | 111.0 |

| C-N-C (piperidine ring) | 112.0 |

| H-C-H | 109.5 |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. libretexts.org The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. irjweb.com The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. irjweb.com A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates that the molecule is more reactive. For molecules like 3-(1-methyl-1H-imidazol-2-yl)piperidine, the HOMO is typically localized on the electron-rich imidazole ring, while the LUMO may be distributed over the entire molecule.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.2 |

| Global Hardness (η) | 2.65 |

| Global Softness (S) | 0.19 |

| Electronegativity (χ) | 3.85 |

| Chemical Potential (μ) | -3.85 |

| Electrophilicity Index (ω) | 2.79 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP map displays the electrostatic potential on the electron density surface of the molecule, with different colors representing different potential values. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and susceptible to nucleophilic attack. tandfonline.com

For 3-(1-methyl-1H-imidazol-2-yl)piperidine, the MEP map would likely show a region of high negative potential around the nitrogen atoms of the imidazole ring, indicating that these are the most likely sites for electrophilic attack. The hydrogen atoms of the piperidine ring would likely exhibit positive potential, making them susceptible to nucleophilic attack.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair bonding units. nih.gov It allows for the investigation of charge transfer and intramolecular interactions. By analyzing the interactions between filled (donor) and empty (acceptor) orbitals, the stability of the molecule arising from hyperconjugative interactions can be quantified. acs.org

In 3-(1-methyl-1H-imidazol-2-yl)piperidine, NBO analysis could reveal the delocalization of electron density from the lone pairs of the nitrogen atoms into the antibonding orbitals of adjacent bonds. The stabilization energies associated with these interactions provide insight into the strength of these intramolecular charge transfer events.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP(1) N(imidazole) | π(C=C) | 25.5 |

| LP(1) N(piperidine) | σ(C-C) | 5.2 |

| σ(C-H) | σ*(C-N) | 3.1 |

Computational methods can also be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For 3-(1-methyl-1H-imidazol-2-yl)piperidine, theoretical calculations can predict its vibrational frequencies (IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.net

The calculated vibrational frequencies can help in the assignment of the experimentally observed absorption bands to specific vibrational modes of the molecule. Similarly, the calculated NMR chemical shifts for ¹H and ¹³C atoms can aid in the interpretation of the experimental NMR spectra, providing a powerful tool for structure elucidation. nih.gov

| Atom | ¹³C Chemical Shift (ppm) | Atom | ¹H Chemical Shift (ppm) |

|---|---|---|---|

| C (imidazole, C2) | 145.0 | H (imidazole, C4/C5) | 7.1 - 7.3 |

| C (imidazole, C4/C5) | 120.0 - 128.0 | H (piperidine, C3) | 2.8 - 3.2 |

| C (piperidine, C2/C6) | 50.0 - 55.0 | H (piperidine, CH₂) | 1.5 - 2.0 |

| C (piperidine, C3/C5) | 25.0 - 30.0 | H (N-CH₃) | 3.7 |

| C (piperidine, C4) | 24.0 | H (N-H, piperidine) | 1.8 |

Molecular Modeling and Simulation Studies

Molecular modeling and simulation are cornerstones of computational chemistry, providing insights at an atomic level that are often unattainable through experimental methods alone. nih.gov

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. connectjournals.com This technique is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. scielo.br For instance, studies on other imidazole and piperidine-based compounds have successfully used molecular docking to identify potential biological targets and elucidate binding interactions. researchgate.netrsc.orgmdpi.com However, there is no specific data available from molecular docking studies performed on 3-(1-methyl-1H-imidazol-2-yl)piperidine against any particular protein target.

Pharmacophore Model Generation and Validation

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.govdovepress.com These models serve as templates for searching large compound databases to find new, structurally diverse molecules with the potential for similar activity. researchgate.netmdpi.com While pharmacophore models have been developed for various classes of compounds, including those containing imidazole or piperidine rings, no validated pharmacophore models specifically derived from or for 3-(1-methyl-1H-imidazol-2-yl)piperidine are reported in the literature. nih.gov

Simulations of Protein-Ligand Binding Dynamics and Mechanisms

Molecular dynamics (MD) simulations provide detailed information about the movement of atoms and molecules over time. nih.gov These simulations can be used to study the stability of a protein-ligand complex, identify key conformational changes upon binding, and calculate binding free energies. researchgate.netfz-juelich.dersc.org Such studies offer a dynamic view that complements the static picture provided by molecular docking. nih.gov There are currently no published MD simulation studies that describe the binding dynamics of 3-(1-methyl-1H-imidazol-2-yl)piperidine with any protein.

In Silico Prediction of Biological Activities and Target Interactions

In silico prediction methods use computational algorithms and statistical models to forecast the biological properties of a molecule based on its structure. nih.govnih.gov These approaches are valuable for initial screening and hypothesis generation in the early stages of drug discovery. researchgate.net

Computational Assessment of Potential Biological Targets

Various computational tools and web servers exist to predict the potential protein targets of a small molecule by comparing its structure to libraries of known active compounds. chemrxiv.org This "target fishing" or "target prediction" can suggest potential mechanisms of action or identify opportunities for drug repurposing. A computational assessment to predict the likely biological targets for 3-(1-methyl-1H-imidazol-2-yl)piperidine has not been documented in available research.

Predictive Modeling of Biological Activity Spectra

Based on a compound's chemical structure, computational models can predict a wide spectrum of potential biological activities, from enzyme inhibition to receptor modulation. nih.gov These predictions are based on statistical correlations between structural features and observed biological activities in large datasets. mdpi.com For 3-(1-methyl-1H-imidazol-2-yl)piperidine, a systematic in silico prediction of its biological activity spectrum is not available in the public domain.

Structure Activity Relationship Sar Studies and Rational Molecular Design of 3 1 Methyl 1h Imidazol 2 Yl Piperidine Analogues

Systematic Investigation of Substituent Effects on Biological Activity

The biological activity of 3-(1-methyl-1H-imidazol-2-yl)piperidine analogues can be finely tuned by the introduction of various substituents on both the imidazole (B134444) and piperidine (B6355638) rings. These modifications can influence the compound's potency, selectivity, and pharmacokinetic properties.

While direct SAR studies on 3-(1-methyl-1H-imidazol-2-yl)piperidine are not extensively documented in publicly available literature, valuable insights can be drawn from structurally related compounds such as 2-(piperidin-3-yl)-1H-benzimidazoles, which have been investigated as H1-antihistamines. nih.gov In these related series, modifications to the benzimidazole (B57391) ring, a bicyclic system containing an imidazole moiety, have demonstrated a significant impact on biological activity and selectivity.

Manipulation of the N1 substituent on the benzimidazole ring has been shown to modulate off-target activity, for instance, at the hERG channel. nih.gov This suggests that for 3-(1-methyl-1H-imidazol-2-yl)piperidine, the N-methyl group is a critical feature. Variation of this alkyl group could influence steric interactions within the binding pocket of a target protein. Furthermore, substitution on the carbon atoms of the imidazole ring (positions 4 and 5) could impact the electronic properties and hydrogen bonding capabilities of the molecule. The introduction of electron-donating or electron-withdrawing groups can alter the pKa of the imidazole nitrogen, which may be crucial for ionic interactions with the biological target.

Table 1: Postulated Impact of Substitutions on the 1-Methyl-1H-imidazole Ring

| Position of Substitution | Type of Substituent | Potential Impact on Biological Activity |

|---|---|---|

| N1-position | Variation of alkyl group | Modulate steric interactions and binding affinity. |

| C4-position | Electron-donating groups (e.g., -CH₃, -OCH₃) | May enhance activity through favorable electronic or steric interactions. |

| C4-position | Electron-withdrawing groups (e.g., -Cl, -CF₃) | Could influence pKa and hydrogen bonding potential, potentially altering target engagement. |

This table is based on general medicinal chemistry principles and SAR data from related heterocyclic compounds.

The piperidine ring offers multiple positions for substitution, each with the potential to significantly alter the pharmacological profile of the molecule. The nitrogen atom of the piperidine is a key site for modification. N-alkylation or N-acylation can influence the compound's basicity, lipophilicity, and ability to form hydrogen bonds, all of which are critical for target interaction and pharmacokinetic properties. For instance, in a series of 2-(3-aminopiperidine)-benzimidazoles, the nature of the substituent on the piperidine nitrogen was found to be a determinant of both potency and selectivity. nih.gov

Substitutions on the carbon atoms of the piperidine ring can introduce chirality and provide vectors to explore different regions of the binding site. For example, the introduction of a substituent at the 4-position of the piperidine ring could orient towards a specific sub-pocket of the target, potentially increasing potency and selectivity. The stereochemistry of these substituents is often crucial, with one enantiomer typically exhibiting significantly higher activity than the other.

Table 2: Potential Influence of Substituents on the Piperidine Ring

| Position of Substitution | Type of Substituent | Potential Impact on Biological Activity |

|---|---|---|

| N1-position (piperidine) | Small alkyl groups | May enhance lipophilicity and cell permeability. |

| N1-position (piperidine) | Polar groups (e.g., -OH, -CONH₂) | Could improve aqueous solubility and introduce new hydrogen bonding interactions. |

| C4-position | Hydrophobic groups | May interact with hydrophobic regions of the target's binding site. |

| C4-position | Hydrogen bond donors/acceptors | Can form specific interactions with key residues in the binding pocket, enhancing affinity. |

This table is based on general medicinal chemistry principles and SAR data from related heterocyclic compounds.

Conformational Analysis and its Correlation with Biological Properties

The three-dimensional conformation of 3-(1-methyl-1H-imidazol-2-yl)piperidine analogues is a critical determinant of their biological activity. The piperidine ring can exist in two primary chair conformations, with substituents in either axial or equatorial positions. The preferred conformation will depend on the steric and electronic nature of the substituents. The relative orientation of the imidazole ring with respect to the piperidine ring is also of paramount importance.

Computational modeling and spectroscopic techniques, such as NMR, can be employed to determine the preferred low-energy conformations of these molecules. By correlating the conformational preferences of a series of analogues with their biological activities, a 3D-SAR can be established. This understanding can then be used to design new molecules that are pre-organized in the bioactive conformation, which can lead to enhanced potency and selectivity. For instance, the introduction of rigidifying elements, such as a double bond or an additional ring system, can lock the molecule in a desired conformation.

Pharmacophore-Based Design and Optimization Strategies

Pharmacophore modeling is a powerful tool in rational drug design that defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings, and charged groups) that are necessary for a molecule to bind to a specific biological target. A pharmacophore model for 3-(1-methyl-1H-imidazol-2-yl)piperidine analogues can be developed based on the structures of known active compounds (ligand-based) or from the crystal structure of the target protein in complex with a ligand (structure-based).

Once a pharmacophore model is established, it can be used to virtually screen large compound libraries to identify novel scaffolds that fit the model. It can also guide the optimization of existing leads by suggesting modifications that would better satisfy the pharmacophore requirements. For example, if the model indicates the presence of a hydrophobic feature in a specific region, a methyl or phenyl group could be introduced at the corresponding position on the piperidine ring to enhance activity.

Comparative SAR Analysis with Other Heterocyclic Scaffolds in Molecular Design

To better understand the contribution of the 3-(1-methyl-1H-imidazol-2-yl)piperidine scaffold to biological activity, it is instructive to compare its SAR with that of other related heterocyclic systems. A particularly relevant comparison can be made with analogues where the imidazole ring is replaced by other heterocycles, such as pyridine, pyrazole, or even a non-aromatic piperidine ring.

For example, a study on histamine (B1213489) H3 receptor antagonists investigated the effect of replacing an imidazole ring with a piperidine moiety. nih.gov In several cases, this replacement led to a significant decrease in antagonist potency, highlighting the importance of the specific electronic and hydrogen-bonding properties of the imidazole ring for that particular target. nih.gov However, in some instances, the potency was retained, suggesting that for certain molecular frameworks, the piperidine ring could serve as a suitable bioisostere for imidazole. nih.gov

By systematically replacing the 1-methyl-1H-imidazole ring in the target scaffold with other heterocycles and evaluating the biological activity, researchers can gain valuable insights into the specific requirements of the target's binding site. This approach, known as bioisosteric replacement, can lead to the discovery of novel compounds with improved properties, such as enhanced selectivity or a more favorable metabolic profile.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| 3-(1-methyl-1H-imidazol-2-yl)piperidine |

Mechanism of Action Research for 3 1 Methyl 1h Imidazol 2 Yl Piperidine and Analogues

Investigation of Specific Molecular Target Interactions

Research into compounds structurally related to 3-(1-methyl-1H-imidazol-2-yl)piperidine reveals a pattern of interaction with key biological molecules. The combination of the imidazole (B134444) ring, a versatile pharmacophore, and the piperidine (B6355638) ring, a common element in neurologically active agents, allows these analogues to bind to and modulate the function of several important enzymes and receptors.

Mechanisms of Enzyme Inhibition and Activation

Analogues featuring the imidazole-piperidine scaffold have been identified as inhibitors of several classes of enzymes. The mechanism often involves precise interactions within the enzyme's active or allosteric sites, leading to modulation of its catalytic activity.

The binding of imidazole and piperidine derivatives to enzymes is facilitated by a combination of molecular interactions. Molecular docking studies consistently show that the imidazole ring can form hydrogen bonds and pi-pi stacking interactions with amino acid residues in the binding pockets of target enzymes. mdpi.comdoi.org For instance, the protonated nitrogen atom of the piperidine ring is crucial for forming strong salt bridges and cation-pi interactions, anchoring the ligand within the active site. nih.gov

In the case of cholinesterases, docking studies of piperidine-containing inhibitors reveal key hydrogen bonds between the ligand's carbonyl group and residues like tyrosine 121 in the enzyme's active site. mui.ac.ir Similarly, for kinase inhibition, interactions with the hinge region of the ATP-binding pocket are critical for potent activity. researchgate.net These specific binding modes underscore the ability of these compounds to act as targeted enzyme inhibitors.

Research has demonstrated that analogues of 3-(1-methyl-1H-imidazol-2-yl)piperidine can inhibit a variety of enzyme classes.

Hydrolases: A notable target for this class of compounds is the cholinesterase family of enzymes, which includes acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Certain 4-oxypiperidine ethers have been developed as dual-target ligands, inhibiting both histamine (B1213489) H3 receptors and cholinesterases. nih.gov One promising compound, ADS031, displayed significant inhibitory activity against AChE, while others in the series showed potent inhibition of BuChE. nih.gov Benzimidazole-based piperidine hybrids have also shown good to moderate inhibitory activities against both AChE and BuChE. semanticscholar.org

Kinases: The imidazole-piperidine scaffold is a key feature in a number of kinase inhibitors. Cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation, are prominent targets. nih.govresearchgate.net For example, one analogue demonstrated potent inhibition of CDK4 and CDK6 with IC50 values of 7.4 nM and 0.9 nM, respectively. nih.gov Other studies have identified imidazole derivatives as inhibitors of Aurora A kinase and choline (B1196258) kinase (ChoK), both of which are implicated in cancer progression. mdpi.comnih.gov

Oxidoreductases: Analogues such as 3-(imidazol-1-ylmethyl)piperidine sulfonamides have been identified as potent inhibitors of aromatase, an enzyme critical in estrogen biosynthesis and a key target in hormone-receptor-positive breast cancer. nih.gov

| Compound Type | Target Enzyme | Enzyme Class | Inhibition (IC50) | Reference |

|---|---|---|---|---|

| 4-Oxypiperidine Ether (ADS031) | Acetylcholinesterase (AChE) | Hydrolase | 1.537 µM | nih.gov |

| 4-Oxypiperidine Ether (ADS021) | Butyrylcholinesterase (eqBuChE) | Hydrolase | 0.559 µM | nih.gov |

| Benzimidazole-Piperidine Hybrid (5d) | Acetylcholinesterase (AChE) | Hydrolase | 13 nM | mui.ac.ir |

| Benzo[d]pyrrolo[1,2-a]imidazole-piperazine analogue (10d) | Cyclin-Dependent Kinase 4 (CDK4) | Kinase | 7.4 nM | nih.gov |

| Benzo[d]pyrrolo[1,2-a]imidazole-piperazine analogue (10d) | Cyclin-Dependent Kinase 6 (CDK6) | Kinase | 0.9 nM | nih.gov |

| Imidazolylmethylpiperidine Sulfonamide | Aromatase | Oxidoreductase | Similar to Letrozole | nih.gov |

Receptor Binding and Modulation Characteristics

The imidazole-piperidine framework is integral to ligands that target several G-protein-coupled receptors (GPCRs), demonstrating a range of modulatory activities from antagonism to agonism.

A significant body of research has focused on imidazole-piperidine analogues as modulators of histamine receptors, particularly the H3 receptor (H3R). nih.govresearchgate.net These compounds predominantly act as antagonists or inverse agonists at the H3R. nih.gov The replacement of the imidazole ring with a piperidine moiety in known H3R antagonists can differentially affect potency, sometimes preserving high affinity. nih.govresearchgate.net

Beyond histamine receptors, these analogues show affinity for sigma receptors (σR). The piperidine moiety is considered a key structural feature for achieving dual antagonist activity at both H3 and σ1 receptors. nih.gov Furthermore, some piperidine derivatives have been identified as partial agonists at the H3 receptor, while others act as negative allosteric modulators (NAMs) of the μ-opioid receptor (MOP), inhibiting β-arrestin recruitment without affecting G-protein signaling on their own. nih.govnih.gov

The interaction of imidazole-piperidine analogues with receptor binding sites has been elucidated through radioligand binding assays and molecular modeling. For H3R antagonists, the protonated nitrogen of the piperidine ring is critical, forming an ionic bond with a key aspartate residue (Asp114) in the transmembrane domain. nih.gov Additional stability is provided by cation-π interactions with nearby aromatic residues (Tyr115 and Phe398) and π–π stacking between the ligand's aromatic portions and other residues like Trp402. nih.gov

These compounds can exhibit high selectivity. For example, certain piperidine derivatives show high affinity for the H3R while having negligible affinity for other histamine receptor subtypes (H1R, H2R, H4R). nih.gov Structure-activity relationship studies have shown that the piperidine ring is a more influential structural element for σ1R activity while maintaining high affinity for the H3R, allowing for the development of dual-target ligands with specific selectivity profiles over the σ2R. nih.gov

| Compound Analogue | Target Receptor | Binding Affinity (Ki) | Activity | Reference |

|---|---|---|---|---|

| Piperidine Derivative (Compound 5) | Human Histamine H3 Receptor (hH3R) | 7.70 nM | Antagonist | nih.gov |

| Piperidine Derivative (Compound 5) | Sigma-1 Receptor (σ1R) | 3.64 nM | Antagonist | nih.gov |

| Piperidine Derivative (Compound 11) | Human Histamine H3 Receptor (hH3R) | 6.2 nM | Antagonist | nih.gov |

| Piperidine Derivative (Compound 11) | Sigma-1 Receptor (σ1R) | 4.41 nM | Antagonist | nih.gov |

| Piperidine Derivative (Compound 11) | Sigma-2 Receptor (σ2R) | 67.9 nM | Antagonist | nih.gov |

| 4-Oxypiperidine Ether (ADS031) | Human Histamine H3 Receptor (hH3R) | 12.5 nM | Antagonist/Inverse Agonist | nih.gov |

Modulation of Protein-Protein Interactions

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their modulation by small molecules is a significant area of drug discovery. Small molecules can either inhibit or stabilize PPIs, leading to a therapeutic effect. The structural features of 3-(1-methyl-1H-imidazol-2-yl)piperidine, including its potential for hydrogen bonding and hydrophobic interactions, could theoretically allow it to bind at the interface of a protein-protein complex. However, there is no published research to support this hypothesis for this specific compound.

Hypothetical Interaction Data:

| Potential Interaction Type | Involved Moiety | Target Protein Class (Hypothetical) |

| Hydrogen Bond Donor/Acceptor | Imidazole Nitrogen Atoms | Kinases, Transferases |

| Hydrophobic Interactions | Piperidine Ring, Methyl Group | Bromodomains, Protein-protein interfaces |

| Cation-π Interactions | Protonated Piperidine Nitrogen | Aromatic residues in protein pockets |

This table is purely illustrative of the types of interactions such a molecule could theoretically engage in and is not based on experimental data for 3-(1-methyl-1H-imidazol-2-yl)piperidine.

Elucidation of Cellular and Subcellular Mechanisms

Understanding how a compound interacts with and functions within a cell is crucial to elucidating its mechanism of action. This includes its ability to cross the cell membrane, its distribution within the cell, and its effects on various cellular processes.

Studies on Cellular Permeability and Intracellular Distribution

The physicochemical properties of a molecule, such as its lipophilicity and size, play a significant role in its ability to permeate cell membranes. While computational predictions could be made for 3-(1-methyl-1H-imidazol-2-yl)piperidine, no experimental data on its cellular uptake or subcellular localization are available.

Interference with Specific Cellular Pathways and Processes

Many drugs exert their effects by interfering with specific cellular signaling pathways. Given the prevalence of imidazole and piperidine derivatives in targeting various receptors and enzymes, it is plausible that 3-(1-methyl-1H-imidazol-2-yl)piperidine could impact pathways such as MAPK, PI3K/Akt, or NF-κB signaling. However, without experimental evidence, this remains speculative.

Modulation of Gene Expression and Signal Transduction Pathways

The ultimate effect of many bioactive compounds is a change in the expression of specific genes, which in turn alters cellular function. There are no studies reporting on the effects of 3-(1-methyl-1H-imidazol-2-yl)piperidine on gene expression or its detailed impact on signal transduction cascades.

Development and Application of Chemical Probes Based on 3 1 Methyl 1h Imidazol 2 Yl Piperidine

Design and Synthesis of Functionalized Chemical Probes

The strategic design of chemical probes derived from the 3-(1-methyl-1H-imidazol-2-yl)piperidine scaffold necessitates the incorporation of reporter tags, photoaffinity labels, or reactive groups to facilitate the identification and study of their biological targets. The synthesis of such functionalized probes would likely involve multi-step synthetic pathways, beginning with the core structure of 3-(1-methyl-1H-imidazol-2-yl)piperidine.

Key to the design is the introduction of a linker at a position that does not significantly hinder the compound's native biological activity. The piperidine (B6355638) ring, with its secondary amine, presents a chemically tractable site for modification. Functionalization at this position could be achieved through standard N-alkylation or N-acylation reactions. This would allow for the attachment of a variety of functional groups, including:

Reporter Tags: Fluorophores (e.g., fluorescein, rhodamine) or biotin for visualization and affinity purification of target proteins.

Photoaffinity Labels: Groups such as benzophenones or aryl azides that, upon photoactivation, form covalent bonds with nearby interacting proteins, enabling irreversible capture of the target.

Click Chemistry Handles: Azide or alkyne moieties that can be used for bioorthogonal ligation reactions, allowing for the attachment of various reporter tags in a biological context with high specificity and efficiency.

The synthesis would likely begin with the coupling of N-methylimidazole and a suitably protected 3-halopiperidine derivative. Subsequent deprotection and functionalization of the piperidine nitrogen would yield the desired chemical probe. The choice of linker and tag would be guided by the specific biological question being addressed.

Table 1: Hypothetical Functionalized Probes Based on 3-(1-methyl-1H-imidazol-2-yl)piperidine

| Probe ID | Functional Group | Linker | Application |

| MIP-Fluor-1 | Fluorescein | Alkyl chain | Cellular imaging and localization studies |

| MIP-Biotin-1 | Biotin | PEG linker | Affinity-based target protein pull-down |

| MIP-Photo-1 | Benzophenone | Alkyl chain | Covalent labeling of target proteins |

| MIP-Azide-1 | Azide | Alkyl chain | Bioorthogonal labeling via click chemistry |

Application of Chemical Probes in Biological Systems

The development of functionalized probes based on 3-(1-methyl-1H-imidazol-2-yl)piperidine opens avenues for a range of applications in biological research, from target discovery to understanding the compound's mechanism of action.

Utility in Target Identification and Validation Studies

A primary application of these chemical probes would be in the identification of the cellular targets of 3-(1-methyl-1H-imidazol-2-yl)piperidine. Affinity-based methods, such as pull-down assays using a biotinylated probe (e.g., MIP-Biotin-1 ), could be employed. In this approach, the biotinylated probe is incubated with a cell lysate, and the probe-protein complexes are captured on streptavidin-coated beads. After washing away non-specifically bound proteins, the captured proteins can be eluted and identified by mass spectrometry.

Alternatively, photoaffinity labeling with a probe like MIP-Photo-1 offers the advantage of forming a covalent bond between the probe and its target upon UV irradiation. This irreversible linkage can be more robust for identifying transient or low-affinity interactions. The covalently labeled proteins can then be identified using proteomic techniques.

Once a putative target is identified, validation studies are crucial. These could involve techniques such as surface plasmon resonance (SPR) to confirm a direct interaction between the parent compound and the identified protein, and to quantify the binding affinity. Furthermore, genetic approaches like siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of the identified target gene could be used to see if the cellular phenotype observed with the compound is recapitulated.

Implementation in Phenotypic Screening Methodologies for Novel Biological Effects

Phenotypic screening, which assesses the effects of compounds on cellular or organismal phenotypes without a preconceived target, is a powerful approach for discovering novel biological activities. A library of derivatives of 3-(1-methyl-1H-imidazol-2-yl)piperidine could be synthesized and screened in a variety of phenotypic assays.

For instance, in a study on 3,4-disubstituted piperidine derivatives, a gene biomarker-based phenotypic screening approach was used to identify modulators of macrophage M2 polarization, which has implications for treating multiple sclerosis. A similar strategy could be employed for derivatives of 3-(1-methyl-1H-imidazol-2-yl)piperidine.

High-content imaging assays are particularly well-suited for phenotypic screening, as they can simultaneously measure multiple cellular parameters. A fluorescently labeled probe like MIP-Fluor-1 could be used to visualize the subcellular localization of the compound and correlate it with observed phenotypic changes.

Table 2: Potential Phenotypic Screens for 3-(1-methyl-1H-imidazol-2-yl)piperidine Derivatives

| Assay Type | Model System | Measured Phenotype | Potential Therapeutic Area |

| Neurite Outgrowth Assay | Primary neurons or neuroblastoma cells | Length and branching of neurites | Neurodegenerative diseases |

| Macrophage Polarization Assay | Macrophage cell line (e.g., RAW 264.7) | Expression of M1/M2 markers | Inflammatory diseases |

| Cell Migration Assay | Cancer cell lines | Inhibition of cell migration and invasion | Oncology |

| Cytotoxicity Screen | Panel of cancer cell lines | Cell viability and apoptosis | Oncology |

Translational Research Potential and Lead Compound Identification

The insights gained from the use of chemical probes can significantly accelerate the translation of a chemical scaffold from a research tool to a potential therapeutic lead. By identifying the molecular target and understanding the mechanism of action, researchers can engage in more rational, structure-based drug design to optimize the potency, selectivity, and pharmacokinetic properties of the parent compound.

For example, if a specific kinase is identified as the target, co-crystallization of the compound with the kinase can reveal the binding mode and guide the synthesis of more potent and selective inhibitors. The knowledge of the target also allows for the development of target-specific biomarker assays that can be used in preclinical and clinical studies to assess drug efficacy and patient response.

The journey from a hit compound identified in a screen to a clinical candidate is a long and complex process. However, the use of well-designed chemical probes based on the 3-(1-methyl-1H-imidazol-2-yl)piperidine scaffold can provide the critical biological information needed to de-risk the drug development process and increase the likelihood of identifying a successful lead compound.

Q & A

Q. What are the recommended synthetic routes for 3-(1-methyl-1H-imidazol-2-yl)piperidine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling piperidine derivatives with imidazole rings. For example, Patel et al. (2014) synthesized analogous piperidine-imidazole hybrids via nucleophilic substitution or reductive amination, using solvents like ethanol or DCM under reflux (60–80°C) . Optimization includes adjusting stoichiometric ratios (e.g., 1:1.2 for amine:alkylating agent) and using catalysts like K₂CO₃ to improve yields (65–80%). Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane) .

Table 1: Example Synthetic Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Imidazole activation | HBr (48%), reflux, 6h | 70% | |

| Piperidine coupling | Et₃N, DCM, RT, 12h | 65% |

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer: Characterization requires multimodal validation:

- 1H/13C-NMR : Assign peaks for piperidine (δ 1.5–3.0 ppm) and imidazole (δ 7.2–7.8 ppm) protons .

- IR Spectroscopy : Confirm N-H stretches (~3400 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 206.2) .

- Elemental Analysis : Ensure C, H, N content aligns with theoretical values (e.g., C₉H₁₅N₃: C 62.4%, H 8.7%, N 24.3%) .

Q. How should researchers design initial biological assays to evaluate pharmacological potential?

Methodological Answer: Prioritize in vitro assays for target engagement:

- Antimicrobial Screening : Use agar dilution (MIC assays) against S. aureus and E. coli with ciprofloxacin as a positive control .

- Receptor Binding : Radioligand displacement assays (e.g., histamine H₁/H₄ receptors) at 10 μM concentration .

- Cytotoxicity : MTT assays on HEK-293 cells (IC₅₀ thresholds < 50 μM) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be conducted to improve target specificity?

Methodological Answer: Systematically modify substituents and evaluate biological outcomes:

- Piperidine Modifications : Introduce methyl/ethyl groups at C3 to assess steric effects on receptor binding .

- Imidazole Substitutions : Replace 1-methyl with bulkier groups (e.g., benzyl) to enhance lipophilicity (logP optimization) .

- Linker Optimization : Test alkyl vs. aryl linkers between piperidine and imidazole for conformational flexibility .

Table 2: SAR Example (Antimicrobial Activity)

| Derivative | Substituent | MIC (μg/mL, S. aureus) | Reference |

|---|---|---|---|

| A | 1-Methyl | 8.2 | |

| B | 1-Benzyl | 2.1 |

Q. How can contradictions in biological activity data (e.g., antimicrobial vs. receptor antagonism) be resolved?

Methodological Answer: Use embedded experimental designs to concurrently test multiple endpoints . For example:

Q. What computational strategies predict the pharmacokinetic profile of this compound?

Methodological Answer: Use in silico tools to estimate:

- ADME Properties : SwissADME for bioavailability (Lipinski’s Rule of 5) and BBB permeability .

- Metabolic Stability : CYP450 isoform interactions via Schrödinger’s QikProp .

- Toxicity : ProTox-II for hepatotoxicity and mutagenicity predictions.

Q. How should researchers design in vivo studies to validate efficacy and safety?

Methodological Answer: Follow a tiered approach:

- Acute Toxicity : OECD 423 guidelines in rodents (dose range: 50–500 mg/kg) .

- Pharmacokinetics : Plasma concentration-time curves after IV/oral administration (t₁/₂, Cₘₐₓ) .

- Disease Models : Murine sepsis models for antimicrobial efficacy or histamine-induced inflammation for receptor studies .

Notes

- Data Integration : Cross-validate experimental and computational results to address reproducibility challenges.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.